(4-(Isobutylsulfinyl)phenyl)boronic acid

Descripción

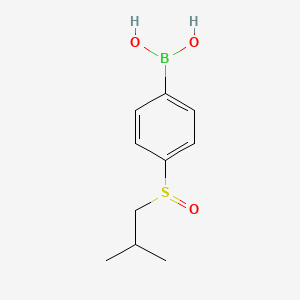

Structure

2D Structure

Propiedades

IUPAC Name |

[4-(2-methylpropylsulfinyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3S/c1-8(2)7-15(14)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANFRBOPJOVXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675223 | |

| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-98-5 | |

| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 4 Isobutylsulfinyl Phenyl Boronic Acid Reactivity

Mechanisms of Carbon-Carbon Bond Formation

Detailed Reaction Pathway Analysis of Suzuki-Miyaura Cross-Couplingnih.govnih.gov

The Suzuki-Miyaura cross-coupling is a cornerstone of C(sp²)–C(sp²) bond formation, proceeding through a well-documented catalytic cycle involving a palladium catalyst. chemrxiv.org The cycle comprises three primary stages: oxidative addition, transmetalation, and reductive elimination. rsc.org The specific nature of the (4-(isobutylsulfinyl)phenyl)boronic acid influences the kinetics and efficiency of these steps.

The catalytic cycle initiates with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, typically L₂Pd(0) where L is a phosphine (B1218219) ligand. This step forms a Pd(II) intermediate, L₂(Ar)Pd(X). rsc.org The rate of this step is primarily dependent on the nature of the organic halide and the phosphine ligands, not the boronic acid. However, the choice of ligand is critical; sterically bulky phosphine ligands like those of the Buchwald family (e.g., XPhos, SPhos) can accelerate this step and are effective for a wide range of substrates, including heterocyclic systems. rsc.org

Following oxidative addition, a ligand substitution may occur on the Pd(II) complex. In the presence of a base (e.g., K₃PO₄, Na₂CO₃), the halide ligand (X) on the palladium center can be exchanged for a hydroxide (B78521) or alkoxide from the basic medium. This substitution is a crucial precursor to transmetalation. nih.gov

Transmetalation is the key step where the organic group from the boron reagent is transferred to the palladium center. This step involves the reaction of the organoborane with the Pd(II) complex. chemrxiv.org For this transfer to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species, [ArB(OH)₃]⁻. nih.gov

The kinetics of this step are directly impacted by the electronic properties of the boronic acid. The this compound features a potent electron-withdrawing sulfinyl group. researchgate.net This effect decreases the electron density on the phenyl ring, thereby reducing its nucleophilicity and potentially slowing the rate of transfer to the electron-deficient Pd(II) center compared to electron-rich arylboronic acids.

From a stereochemical perspective, the transmetalation step in Suzuki-Miyaura couplings is known to proceed with retention of configuration at the carbon being transferred. nih.gov While this is more commonly discussed for vinyl or chiral alkyl boranes, it underscores the well-defined geometry of the transition state.

Table 1: Analysis of Suzuki-Miyaura Catalytic Steps for this compound

| Catalytic Step | General Mechanism | Expected Influence of the Isobutylsulfinyl Group |

| Oxidative Addition | L₂Pd(0) + R¹-X → (L)₂Pd(II)(R¹)X | No direct influence. Rate is determined by the electrophile (R¹-X) and ligands (L). |

| Transmetalation | (L)₂Pd(II)(R¹)X + R²-B(OH)₂ + Base → (L)₂Pd(II)(R¹)(R²) + X-B(OH)₂ | The strong electron-withdrawing nature of the sulfinyl group reduces the nucleophilicity of the phenyl ring, potentially decreasing the reaction rate. researchgate.net |

| Reductive Elimination | (L)₂Pd(II)(R¹)(R²) → R¹-R² + L₂Pd(0) | The electron-withdrawing substituent may facilitate this step by making the palladium center more electrophilic, promoting the final bond formation. |

The final step of the cycle is reductive elimination, where the two organic groups (R¹ and R²) on the Pd(II) center couple to form the new C-C bond, regenerating the active Pd(0) catalyst. rsc.org This step is often faster for electron-deficient aryl groups. Therefore, the electron-withdrawing sulfinyl substituent on the (4-(isobutylsulfinyl)phenyl) group may accelerate the reductive elimination phase of the reaction.

Exploration of Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck-type, Stille, Sonogashira, Chan–Lam)nih.govbeilstein-journals.org

The utility of this compound extends beyond the Suzuki-Miyaura reaction, with its reactivity profile being relevant to several other named cross-coupling reactions.

Chan-Lam Coupling: The Chan-Lam reaction is a copper-catalyzed C-heteroatom bond formation, typically involving an amine or alcohol and a boronic acid. organic-chemistry.org Recent studies have demonstrated the S-arylation of sulfenamides with boronic acids to form sulfilimines, which are valuable precursors to other high-oxidation-state sulfur compounds. nih.govorganic-chemistry.org This reaction proceeds under mild, often aerobic conditions with a copper catalyst (e.g., Cu(OAc)₂). organic-chemistry.org Given the broad scope of boronic acids used in these couplings, this compound is an expectedly competent partner for forming C-S bonds. nih.govnih.gov

Table 2: Examples of Chan-Lam S-Arylation with Various Boronic Acids (Adapted from literature on analogous reactions nih.govorganic-chemistry.org)

| Entry | Boronic Acid Partner | Amine/Amide Partner | Product Type | Typical Yield Range |

| 1 | Phenylboronic acid | N-Acyl Sulfenamide | Aryl Sulfilimine | High |

| 2 | 4-Methoxyphenylboronic acid | N-Acyl Sulfenamide | Aryl Sulfilimine | High |

| 3 | 4-Chlorophenylboronic acid | N-Acyl Sulfenamide | Aryl Sulfilimine | Good |

| 4 | Cyclopropylboronic acid | N-Acyl Sulfenamide | Alkyl Sulfilimine | Good |

Heck-type Reactions: The Heck reaction typically couples an unsaturated halide with an alkene. While boronic acids are not standard substrates, variations exist. The electron-withdrawing nature of the sulfinyl group would make a corresponding (4-(isobutylsulfinyl)phenyl) halide an excellent electrophilic partner in a standard Heck coupling.

Stille Coupling: The Stille reaction pairs an organotin compound with an organic halide. The principles are similar to Suzuki coupling, but organotin reagents are often more toxic.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a dual palladium and copper catalytic system. libretexts.orgwikipedia.org There are variations where arylboronic acids can be used in place of aryl halides, particularly in gold-catalyzed Sonogashira-type reactions. d-nb.info In such cases, the reactivity of this compound would again be influenced by its reduced nucleophilicity due to the sulfinyl group. The electron-poor nature of the boronic acid might require harsher conditions or more active catalysts to achieve good yields compared to electron-rich analogues. d-nb.info

Lewis Acidity and Coordination Chemistry of the Boronic Acid Group

The boronic acid moiety, -B(OH)₂, is characterized by a boron atom with a vacant p-orbital, rendering it a Lewis acid. This inherent Lewis acidity is fundamental to its coordination chemistry, enabling interactions with a variety of Lewis bases. These interactions are pivotal for its role in catalysis and molecular recognition.

As a Lewis acid, the boron atom in this compound can accept a pair of electrons from a Lewis base to form a coordinate covalent bond, also known as a dative bond. pressbooks.pub This results in the formation of a tetracoordinate boronate species. Common Lewis bases that interact with boronic acids include amines, hydroxides, and other nucleophiles. nih.govd-nb.info For instance, in the presence of a Lewis base like quinuclidin-3-ol or 4-dimethylaminopyridine (B28879) (DMAP), arylboronic acids can form a redox-active complex. nih.govd-nb.info This complexation enhances the electron density at the boron center, which can be a crucial step in various catalytic cycles, such as photoredox reactions. nih.govd-nb.info

The strength of this dative bond and the stability of the resulting boronate complex are influenced by both the nature of the Lewis base and the electronic properties of the boronic acid. The isobutylsulfinyl group at the para-position of the phenyl ring is electron-withdrawing, which increases the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid. This enhanced acidity promotes the formation of more stable dative bonds with Lewis bases.

Table 1: Comparison of Lewis Acidity and pKa for Phenylboronic Acids with Various Substituents

| Substituent (para-) | Substituent Effect | Expected pKa Range | Reference for Trend |

| -H | Neutral | ~8.8 | nih.gov |

| -OCH₃ | Electron-Donating | >8.8 | semanticscholar.org |

| -CH₃ | Electron-Donating | >8.8 | researchgate.net |

| -Cl | Electron-Withdrawing | <8.8 | rsc.org |

| -NO₂ | Strongly Electron-Withdrawing | ~7.1 | nih.gov |

| -SO₂CH₂CH(CH₃)₂ | Strongly Electron-Withdrawing | ~7.1-7.4 | nih.govnih.gov |

Note: The pKa for this compound is estimated based on the known effects of similar electron-withdrawing sulfonyl and sulfonamide groups.

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides and glycoproteins. nih.govresearchgate.net This reaction involves the formation of a five- or six-membered cyclic boronate ester. The equilibrium of this complexation is highly dependent on the pH of the solution and the pKa of the boronic acid. nih.govresearchgate.net

The formation of the stable boronate ester typically occurs at a pH above the pKa of the boronic acid, where the boronic acid exists predominantly in its tetracoordinate anionic form, B(OH)₃⁻. nih.govresearchgate.net The electron-withdrawing nature of the isobutylsulfinyl group lowers the pKa of this compound, making it a stronger Lewis acid. nih.govnih.gov Consequently, it can effectively bind to diols at or near physiological pH, a desirable characteristic for applications in biological systems. nih.govnih.gov Studies on sulfonyl- and sulfonamide-substituted phenylboronic acids have shown that the introduction of such electron-withdrawing groups can lower the pKa by 1.4 to 1.7 pH units compared to unsubstituted phenylboronic acid. nih.gov This enhanced affinity for diols at lower pH values is a direct consequence of the increased Lewis acidity conferred by the sulfinyl substituent. nih.gov

Table 2: Factors Influencing Boronic Acid-Diol Complexation

| Factor | Influence on Complexation | Rationale |

| pH | Optimal binding generally occurs at pH > pKa of the boronic acid. | Favors the formation of the more reactive tetrahedral boronate anion. nih.govresearchgate.net |

| Boronic Acid pKa | Lower pKa generally leads to stronger binding at a given pH. | A lower pKa indicates a stronger Lewis acid, enhancing interaction with the diol. nih.govnih.gov |

| Diol Structure | cis-Diols on a five-membered ring (e.g., furanosides) form very stable complexes. | The geometry is optimal for forming a stable five-membered boronate ester ring. researchgate.net |

| Substituents on Phenyl Ring | Electron-withdrawing groups increase binding affinity. | Increases the Lewis acidity of the boron center. nih.govnih.gov |

Influence of the Isobutylsulfinyl Substituent on Reaction Kinetics and Selectivity

The isobutylsulfinyl group exerts a significant electronic influence on the reactivity of the boronic acid. As an electron-withdrawing group, it impacts both the rate and selectivity of reactions in which the boronic acid participates, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.org

In the Suzuki-Miyaura reaction, the transmetalation step, which involves the transfer of the aryl group from the boron atom to the palladium center, is often rate-determining. The rate of this step is influenced by the electronic nature of the arylboronic acid. While conventional wisdom suggested that electron-donating groups accelerate this step, more recent and comprehensive studies have shown that the effect is more nuanced. However, for many systems, arylboronic acids bearing electron-withdrawing groups exhibit enhanced reactivity. researchgate.net The increased Lewis acidity of this compound can facilitate the formation of the key boronate intermediate, which is often the active species in the transmetalation step.

The electronic nature of the substituent also plays a crucial role in determining the selectivity of a reaction, especially when multiple reactive sites are present on the substrate or coupling partner. nih.gov For instance, in reactions involving substrates with multiple halide leaving groups, the electron-withdrawing nature of the isobutylsulfinyl group can influence which site reacts preferentially. In cases where the boronic acid itself possesses features that could lead to side reactions, the electronic nature of the substituent can dictate the dominant reaction pathway. For example, in the cross-coupling of alkenyl sulfoximines, boronic acids with electron-withdrawing groups were found to sometimes lead to lower stereoselectivity, possibly due to stabilization of an isomerization transition state. chemrxiv.org

Investigation of Competing Reaction Pathways and Side Reactions (e.g., Protodeboronation, Isomerization)

While arylboronic acids are versatile reagents, their use can be complicated by competing side reactions. Understanding these pathways is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

Table 3: General Trends for Protodeboronation of Substituted Phenylboronic Acids

| Substituent Type on Phenyl Ring | Effect on Protodeboronation Rate | Rationale | Reference for Trend |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increased Rate | Stabilizes the transition state for protonolysis by increasing electron density on the ipso-carbon. | rsc.org |

| Electron-Withdrawing (e.g., -NO₂, -CN, -SO₂R ) | Decreased Rate | Destabilizes the transition state for protonolysis by decreasing electron density on the ipso-carbon. | rsc.org |

Isomerization: Isomerization is another potential side reaction, particularly for a compound containing a chiral center, such as the sulfur atom in the isobutylsulfinyl group. Sulfoxides can undergo thermal or acid/base-catalyzed epimerization at the sulfur center. While specific studies on the isomerization of this compound are not prevalent, the general reactivity of sulfoxides suggests that under certain reaction conditions (e.g., elevated temperatures or in the presence of strong acids or bases), isomerization at the sulfur atom could occur. This would be a critical consideration if the chirality of the sulfoxide (B87167) were important for a specific application. Furthermore, isomerization of the double bond in alkenylboronic acids has been observed, and the electronic nature of the substituents can influence the propensity for such isomerizations. chemrxiv.org

Derivatization and Structural Modification of 4 Isobutylsulfinyl Phenyl Boronic Acid

Synthesis and Characterization of Boronate Esters and Anhydrides

The boronic acid group is readily converted into boronate esters and anhydrides, which can serve as protecting groups, enhance solubility in organic solvents, or act as key intermediates in further synthetic transformations. researchgate.net

Boronate Esters: (4-(Isobutylsulfinyl)phenyl)boronic acid reacts with 1,2- or 1,3-diols to form cyclic boronate esters. This reaction is an equilibrium that is typically driven to completion by removing the water formed, either through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves. sciforum.net The reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) to form the corresponding pinacol boronate ester is a common example due to the high stability of the resulting product. wiley-vch.deescholarship.org

Anhydrides (Boroxines): Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090). sciforum.net This process can occur upon heating or sometimes spontaneously when the solid boronic acid is stored, and it exists in equilibrium with the monomeric acid form in the presence of water. orgsyn.org The formation of boroxines is a reversible process. orgsyn.org

Characterization of these derivatives relies on standard spectroscopic methods. In ¹H NMR spectroscopy, the formation of a boronate ester is confirmed by the disappearance of the B(OH)₂ proton signal and the appearance of signals corresponding to the diol moiety. Mass spectrometry is also a key tool, where the isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) provides a distinctive signature for boron-containing fragments. wiley-vch.de

Covalent Functionalization Strategies to Introduce New Moieties

Introducing new functional groups to the this compound scaffold can be achieved through several strategies, primarily by targeting the aromatic ring. These modifications are crucial for tuning the molecule's electronic properties, steric profile, or for providing handles for further conjugation.

One powerful technique is directed C–H functionalization. By employing a suitable directing group, it is possible to selectively activate and functionalize specific C-H bonds on the aromatic ring. For instance, N-methyliminodiacetic acid (MIDA) can be used to form a MIDA boronate ester, which not only protects the boronic acid but can also act as a directing group to achieve meta-selective C-H functionalization under palladium catalysis. nih.govresearchgate.net This allows for the introduction of various groups like alkenyl, aryl, and acetoxy moieties at the meta-position relative to the boronic acid. nih.govresearchgate.net After functionalization, the MIDA group can be easily removed to regenerate the free boronic acid. nih.gov

Other covalent functionalization strategies can include:

Halogenation: Introduction of bromine or iodine onto the aromatic ring provides a handle for subsequent transition-metal-catalyzed cross-coupling reactions.

Nitration: Introduction of a nitro group, which can then be reduced to an amine, offering a point for further derivatization, such as amidation.

These reactions often require the boronic acid to be protected as a boronate ester (e.g., pinacol or MIDA ester) to prevent unwanted side reactions under the functionalization conditions. researchgate.net

Exploration of Pendant Boronic Acid Architectures in Polymeric Systems

Incorporating boronic acid moieties as pendant groups on a polymer backbone yields functional materials with stimuli-responsive properties. These polymers can respond to changes in pH and the presence of diols, making them valuable for applications in sensing, drug delivery, and separation science. utwente.nlrsc.org

This compound can be incorporated into polymeric systems through two main approaches:

Polymerization of a Monomer Derivative: A vinyl group can be introduced onto the aromatic ring of the protected boronic acid ester to create a polymerizable monomer. This monomer can then be copolymerized with other monomers (e.g., acrylates, acrylamides) using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined block copolymers. acs.org After polymerization, the protecting group is removed to reveal the pendant boronic acid functionality.

Post-Polymerization Modification: A pre-formed polymer with reactive pendant groups (e.g., chloro- or bromomethyl groups) can be chemically modified by grafting the this compound molecule onto the polymer backbone.

The resulting polymers, featuring pendant this compound units, can exhibit unique properties. For example, amphiphilic block copolymers containing these units can self-assemble into micelles in aqueous solutions. acs.org The presence of the sulfinyl group, with its specific electronic and hydrophilic character, can influence the aggregation behavior and binding properties of the resulting polymer.

Synthesis of Analogs with Modified Sulfinyl Oxidation States (e.g., Isobutylsulfonyl, Isobutylthio)

The synthesis of analogs with different oxidation states at the sulfur atom—namely the thioether (isobutylthio) and the sulfone (isobutylsulfonyl)—allows for a systematic investigation of how electronic effects influence the properties of the boronic acid. These analogs can typically be prepared from a common starting material, such as 4-bromothiophenol.

Synthesis of (4-(Isobutylthio)phenyl)boronic acid:

Alkylation: 4-Bromothiophenol is reacted with an isobutyl halide (e.g., isobutyl bromide) under basic conditions to form 4-bromo-1-(isobutylthio)benzene.

Borylation: The resulting aryl bromide is then converted to the boronic acid. A common method is via a lithium-halogen exchange at low temperature using an organolithium reagent (e.g., n-butyllithium), followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080), such as triisopropyl borate. nih.govnih.gov Subsequent acidic workup yields the final (4-(Isobutylthio)phenyl)boronic acid.

Synthesis of (4-(Isobutylsulfonyl)phenyl)boronic acid:

Synthesis of the Thioether: The initial steps are the same as for the thioether analog, yielding 4-bromo-1-(isobutylthio)benzene.

Oxidation: The thioether is then oxidized to the corresponding sulfone. This is typically achieved using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov This step yields 4-bromo-1-(isobutylsulfonyl)benzene.

Borylation: The final borylation step is carried out similarly to the thioether analog, via lithium-halogen exchange and reaction with a borate ester, to afford (4-(Isobutylsulfonyl)phenyl)boronic acid. nih.govsigmaaldrich.com

Design Principles for Tailored Binding Affinity and Recognition Specificity

The ability of a phenylboronic acid to bind to diols, such as those found in saccharides, is fundamentally governed by the Lewis acidity of the boron atom. nih.gov This acidity is quantified by the pKa of the boronic acid. A lower pKa indicates a stronger Lewis acid, which can form stable boronate esters at or near neutral pH. nih.govnih.gov

The primary design principle for tailoring binding affinity involves modulating the electronic properties of the phenyl ring. nih.gov

Electron-Withdrawing Groups (EWGs): Attaching EWGs to the phenyl ring (especially at the para-position) withdraws electron density, making the boron atom more electron-deficient and thus a stronger Lewis acid. This lowers the pKa of the boronic acid. mdpi.com

Electron-Donating Groups (EDGs): Conversely, EDGs increase electron density on the boron atom, making it a weaker Lewis acid and raising its pKa.

The oxidation state of the sulfur in the this compound series directly impacts its binding affinity:

Isobutylsulfonyl (-SO₂-iBu): The sulfonyl group is a powerful electron-withdrawing group. Therefore, (4-(isobutylsulfonyl)phenyl)boronic acid is expected to have the lowest pKa in the series and the highest affinity for diols at physiological pH. nih.govmdpi.com

Isobutylsulfinyl (-SO-iBu): The sulfinyl group is also electron-withdrawing, but less so than the sulfonyl group. This analog will have an intermediate pKa and binding affinity.

Isobutylthio (-S-iBu): The thioether group is generally considered weakly electron-donating or weakly withdrawing. This analog would have the highest pKa and the weakest binding affinity at neutral pH.

Another key design principle for enhancing both affinity and specificity is the introduction of an ortho-coordinating group, such as an amine, to create what is known as a Wulff-type boronic acid. nih.govmdpi.com This intramolecular coordination pre-organizes the boron center into a tetrahedral-like geometry, which facilitates the binding of diols, often leading to significantly enhanced binding constants. nih.gov Combining the electronic tuning of the sulfinyl/sulfonyl group with such structural modifications allows for the rational design of boronic acids with highly tailored recognition properties. researchgate.net

Advanced Applications in Organic Synthesis Beyond Core Coupling Reactions

Building Blocks for Complex Organic Molecules

Boronic acids are fundamental building blocks in modern organic synthesis, prized for their stability, low toxicity, and diverse reactivity. google.com They are critical intermediates in the creation of intricate molecular architectures. google.com

Synthetic Intermediates in Pharmaceutical and Medicinal Chemistry

In the pharmaceutical industry, boronic acid derivatives are indispensable for synthesizing a wide array of drugs, including agents for anti-inflammatory, anti-tumor, and anti-viral therapies. researchgate.net The general class of boronic acids has seen remarkable success, highlighted by the FDA approval of drugs like Bortezomib, which underscores their importance in medicinal chemistry. researchgate.net While specific examples detailing the use of (4-(Isobutylsulfinyl)phenyl)boronic acid are not yet prevalent in published literature, its structure is analogous to other phenylboronic acids used in drug discovery programs. nih.gov The sulfinyl group could serve as a bioisostere for other functional groups or contribute to the molecule's pharmacokinetic profile.

Enabling the Synthesis of Diverse Biologically Active Compounds

The synthesis of biologically active compounds often relies on the strategic use of versatile intermediates. nih.gov Phenylboronic acids, in general, are used to construct complex natural products and other bioactive molecules. google.comnih.gov The isobutylsulfinyl group introduces a chiral center, which could be exploited for the asymmetric synthesis of enantiomerically pure therapeutic agents. This feature is particularly valuable in modern drug development, where the stereochemistry of a molecule is often critical to its efficacy and safety.

Applications in Materials Science

The ability of boronic acids to form reversible covalent bonds makes them highly valuable in the construction of advanced materials. core.ac.uk

Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline, porous materials constructed from molecular building blocks. core.ac.ukmdpi.com Boronic acids were among the first monomers used to create COFs, typically through the formation of boroxine (B1236090) or boronate ester linkages. core.ac.uk These materials have applications in gas storage, separation, and catalysis. researchgate.netnih.gov Although research has explored various boronic acid monomers for COF synthesis, specific studies employing this compound have not been widely reported. google.comsigmaaldrich.comnih.gov Its functional group could, in principle, be used to impart specific properties or post-synthetic modifications to a COF material. researchgate.netnih.gov

Development of Polymeric Architectures for Stimuli-Responsive Systems

Polymers containing phenylboronic acid (PBA) are a significant class of "smart" materials that can respond to external stimuli like changes in pH or the presence of diols (e.g., glucose). mdpi.comnih.govnih.gov This responsivity is due to the reversible formation of boronate esters. nih.gov Such polymers are investigated for applications in controlled drug delivery, self-healing materials, and tissue engineering. nih.govnih.gov The isobutylsulfinyl group on the phenyl ring could influence the pKa of the boronic acid, thereby tuning the pH range at which the material responds.

Applications in Chemical Sensing and Diagnostics

The unique chemical properties of boronic acids make them excellent candidates for molecular recognition elements in sensors and diagnostic tools. lookchem.commdpi.com

The interaction between boronic acids and diol-containing molecules, such as carbohydrates, is a cornerstone of their use in sensing. mdpi.comresearchgate.net This has led to the development of numerous sensors for glucose, making them relevant for diabetes monitoring. nih.govcore.ac.uk Furthermore, boronic acids can detect other important analytes like reactive oxygen species (ROS) and fluoride (B91410) ions. mdpi.com The sensitivity and selectivity of a phenylboronic acid-based sensor are highly dependent on the substituents on the aromatic ring. Electron-withdrawing groups, such as sulfonyl or sulfonamide groups, are known to lower the boronic acid's pKa, enhancing its binding affinity with diols at physiological pH. nih.gov The related isobutylsulfinyl group is also electron-withdrawing and would be expected to confer similar benefits, though specific data on its performance in sensing applications remains an area for future research.

| Application Area | General Role of Phenylboronic Acids (PBAs) | Potential Contribution of Isobutylsulfinyl Group |

| Medicinal Chemistry | Key intermediates for drug synthesis (e.g., Bortezomib). researchgate.net | Introduces chirality; may act as a bioisostere. |

| Covalent Organic Frameworks | Monomers for creating porous, crystalline materials via boroxine/boronate ester links. core.ac.ukmdpi.com | Could functionalize pores or alter material properties. |

| Stimuli-Responsive Polymers | Form reversible bonds with diols, enabling pH- or glucose-responsive behavior. nih.govnih.gov | Modulates the pKa to tune the pH-responsiveness. |

| Chemical Sensing | Act as recognition sites for diols (glucose), ROS, and other analytes. lookchem.commdpi.com | Enhances binding affinity at physiological pH. |

Role in Multi-Component Reaction Design and Execution

While specific research detailing the direct application of This compound in multi-component reactions (MCRs) is not extensively documented in scientific literature, its structural features suggest a potential role in such synthetic strategies. The participation of boronic acids in MCRs is an expanding field of organic synthesis, valued for its efficiency in building molecular complexity in a single step. The reactivity of boronic acids in these reactions is influenced by the nature of the substituents on the phenyl ring.

The isobutylsulfinyl group, being moderately electron-withdrawing, is expected to influence the electronic properties of the boronic acid. In reactions where the boronic acid acts as a nucleophile, such as in certain Passerini-type reactions, this electronic modulation could be a critical determinant of reactivity and yield. For instance, research on Passerini-type three-component reactions has demonstrated the successful use of various arylboronic acids, including those with sulfur-containing heterocycles like thiophene (B33073) and benzothiophene, to synthesize α-hydroxyketones. This indicates that the presence of a sulfur moiety is compatible with the reaction conditions.

The general mechanism for a Passerini-type reaction involving a boronic acid proceeds via the reaction of an aldehyde, an isocyanide, and the boronic acid. The boronic acid functions as a carbon nucleophile, attacking a nitrilium intermediate formed from the aldehyde and isocyanide. The electronic nature of the arylboronic acid can impact its nucleophilicity and, consequently, the efficiency of this step.

Although direct empirical data for This compound in MCRs like the Ugi or Passerini reaction is pending, the established reactivity of structurally related sulfur-containing arylboronic acids provides a strong basis for its potential utility. Future research may explore its role in generating novel, sulfur-containing scaffolds with applications in medicinal chemistry and materials science, leveraging the efficiency and diversity-oriented nature of multi-component reaction design.

Interactive Data Table: Examples of Boronic Acids in a Passerini-Type Multi-Component Reaction

The following table details substrates that have been successfully employed in a Passerini-type three-component reaction to yield α-hydroxyketones, illustrating the scope of boronic acids in such transformations. This provides a framework for predicting the potential participation of related compounds like this compound.

| Boronic Acid Component | Resulting Product Type | Key Structural Feature | Relevant MCR |

|---|---|---|---|

| Thiophene-2-boronic acid | α-Hydroxyketone | Sulfur-containing heteroaryl | Passerini-Type Reaction |

| Benzothiophene-2-boronic acid | α-Hydroxyketone | Fused sulfur-containing heteroaryl | Passerini-Type Reaction |

| 4-Methoxyphenylboronic acid | α-Hydroxyketone | Electron-donating group | Passerini-Type Reaction |

| (4-Fluorophenyl)boronic acid | α-Hydroxyketone | Electron-withdrawing group | Passerini-Type Reaction |

| This compound | α-Hydroxyketone (Predicted) | Sulfur-containing alkylsulfinyl group | Passerini-Type Reaction (Potential) |

Computational and Theoretical Investigations of 4 Isobutylsulfinyl Phenyl Boronic Acid

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

No specific molecular dynamics (MD) simulations detailing the reaction pathways and intermediates for (4-(Isobutylsulfinyl)phenyl)boronic acid have been published. MD simulations are powerful tools for visualizing the dynamic behavior of molecules over time, including conformational changes and the energetics of reaction mechanisms. While the methodology is well-established for various chemical systems, its application to model the specific reaction pathways involving this sulfinyl-substituted phenylboronic acid is not documented in the literature.

Prediction of Lewis Acidity and Catalytic Activity Parameters

Detailed computational predictions regarding the Lewis acidity and potential catalytic activity of this compound are not available. The Lewis acidity of a boronic acid is a key parameter influencing its behavior in reactions like Suzuki-Miyaura couplings or as a sensor. This property is directly related to the electron-withdrawing or -donating nature of the substituents on the phenyl ring. While computational methods exist to predict pKa or other acidity parameters, specific calculated values for this compound have not been reported.

Structure-Activity Relationship (SAR) Modeling for Derivatization Design

There are no published Structure-Activity Relationship (SAR) models specifically developed for the derivatization of this compound. SAR studies are essential in medicinal chemistry and materials science for optimizing a lead compound by systematically modifying its structure and evaluating the impact on its activity. This process relies on having a set of derivatives and their corresponding experimental activity data, which can then be used to build a predictive computational model. The absence of such a dataset for this specific compound means that no targeted SAR modeling for derivatization design has been documented.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Sustainable and Environmentally Benign Synthetic Methodologies for Boronic Acids

The increasing demand for boronic acids in pharmaceuticals, agrochemicals, and materials science has intensified the need for greener and more sustainable synthetic routes. Traditional methods often rely on organolithium or Grignard reagents, which require stringent anhydrous conditions and can have a poor atom economy orgsyn.orggoogle.com. Modern research is focused on developing more environmentally friendly alternatives.

Key areas of development include:

Catalytic Borylation of Aryl Halides: Palladium-catalyzed reactions, such as the Miyaura borylation, allow for the synthesis of arylboronic esters from aryl halides and a boron source like bis(pinacolato)diboron orgsyn.org. Research is ongoing to develop catalysts that are more active, stable, and work under milder conditions, including using more accessible and less expensive aryl chlorides organic-chemistry.org.

C-H Bond Activation: Direct borylation of aromatic C-H bonds is a highly attractive strategy as it avoids the pre-functionalization of the starting material, thus reducing waste. This approach is a major focus of green chemistry research orgsyn.org.

Aqueous Synthesis: Conducting synthetic transformations in water instead of organic solvents is a primary goal of green chemistry rsc.org. Methods are being developed for the borylation of aryl halides and diazonium salts in aqueous media, which offers significant environmental benefits orgsyn.orgrsc.org. For instance, Pd catalysis under micellar conditions has enabled efficient borylation of aryl bromides in water organic-chemistry.org.

Alternative Boron Sources: Research is exploring the use of less expensive and more atom-economical boron sources, such as pinacol (B44631) borane and diboronic acid, to replace bis(pinacolato)diboron orgsyn.orgorganic-chemistry.org.

Flow Chemistry: Continuous flow Suzuki reactions represent a sustainable approach for synthesizing intermediates, offering better control over reaction parameters and potentially higher yields and purity .

These sustainable methodologies aim to reduce solvent waste, energy consumption, and the use of hazardous reagents, aligning the synthesis of valuable compounds like (4-(Isobutylsulfinyl)phenyl)boronic acid with the principles of green chemistry nih.gov.

Advancements in Highly Selective and Efficient Catalytic Systems Utilizing Boronic Acid Cores

The Lewis acidic nature of the boron atom in boronic acids allows them to act as versatile catalysts for a range of organic transformations nih.gov. Future research is directed toward creating more sophisticated catalytic systems with enhanced selectivity and efficiency.

Current and future research directions include:

Dehydrative Condensations: Arylboronic acids are effective catalysts for dehydrative reactions, such as C-C bond formation, where water is the only byproduct, making the process atom-economical and environmentally benign acs.org. Research focuses on expanding the scope of these reactions and understanding the mechanism to improve catalyst design.

Regioselective Functionalization: Boronic and borinic acids have shown promise in the site-selective functionalization of complex molecules like carbohydrates nih.govresearchgate.net. By reversibly forming covalent bonds with diol functionalities, these catalysts can direct reactions to specific hydroxyl groups, avoiding the need for complex protecting group strategies nih.govresearchgate.net.

Asymmetric Catalysis: The development of chiral boronic acid catalysts is a significant area of research. These catalysts can induce stereoselectivity in reactions, which is crucial for the synthesis of pharmaceuticals and other biologically active molecules.

Tuning Lewis Acidity: The catalytic activity of a boronic acid is directly related to the Lewis acidity of the boron center. This can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the aryl ring mdpi.com. The sulfinyl group in this compound, for example, acts as an electron-withdrawing group, which can enhance the Lewis acidity and catalytic performance compared to unsubstituted phenylboronic acid .

The table below summarizes the effect of substituents on the pKa of phenylboronic acid, which correlates with its Lewis acidity.

| Substituent at para-position | pKa | Effect on Lewis Acidity |

| -OCH3 (electron-donating) | >8.8 | Decrease |

| -H (unsubstituted) | 8.8 nih.gov | Baseline |

| -SO2NH-allyl (electron-withdrawing) | 7.4 nih.gov | Increase |

| -SO2-(CH2)2CH=CH2 (electron-withdrawing) | 7.1 nih.gov | Increase |

| -NO2 (electron-withdrawing) | 7.1 nih.gov | Increase |

Data compiled from multiple sources indicating the trend of pKa values with different electronic groups.

Future advancements will likely involve the computational design of boronic acid catalysts with optimized electronic and steric properties for specific chemical transformations.

Design of Advanced Materials with Tunable Properties via Boronic Acid Functionality

The ability of boronic acids to form reversible covalent bonds with diols is a key feature being exploited in the design of advanced, "smart" materials. These materials can respond to specific chemical stimuli, such as the presence of sugars, making them highly valuable for a variety of applications.

Key research areas include:

Stimuli-Responsive Polymers: Polymers functionalized with boronic acids can exhibit changes in their physical properties, such as swelling or solubility, in response to changes in pH or the concentration of diols (e.g., glucose) nih.gov. This has led to the development of glucose-responsive hydrogels for potential drug delivery systems nih.govmdpi.com.

Functionalized Nanomaterials: Attaching boronic acid moieties to the surface of nanomaterials like nanosilica, magnetic nanoparticles, or carbon dots creates materials with tailored binding properties nih.govacs.orgnih.gov. These materials can be used for the selective capture, separation, and enrichment of cis-diol-containing molecules such as glycoproteins and glycopeptides acs.orgnih.govacs.org. The properties of these materials can be tuned by controlling the density of boronic acid ligands on the surface nih.gov.

Boronate Affinity Chromatography: Boronic acid-functionalized solid supports are used in boronate affinity chromatography for the separation of carbohydrates, nucleosides, and glycoproteins nih.govacs.org. Research is focused on developing materials with improved selectivity and the ability to operate under physiological pH conditions nih.gov.

Self-Healing Materials: The reversible nature of the boronate ester bond is being explored for the creation of self-healing polymers. When the material is damaged, the bonds can reform under specific conditions, restoring the material's integrity.

The development of these advanced materials relies on a deep understanding of the structure-property relationships of the boronic acid functional group and its interaction with target molecules.

Emerging Applications in Chemical Biology and Diagnostics (excluding clinical trials)

The unique reactivity of boronic acids with diols has made them invaluable tools in chemical biology and for the development of diagnostic systems. Research in this area is rapidly expanding, with a focus on creating highly sensitive and selective probes for biological molecules and processes.

Emerging applications include:

Fluorescent Sensors: Boronic acids are widely incorporated into fluorescent sensor systems for the detection of carbohydrates nih.govbath.ac.uknih.gov. The binding of a saccharide to the boronic acid moiety can cause a change in the fluorescence properties of the molecule, allowing for quantitative detection nih.govbath.ac.uknih.gov. These sensors can be designed to be selective for specific sugars, like glucose or fructose, by modulating the sensor's structure and the pH of the medium nih.gov.

Bioimaging: Boronic acid-based fluorescent probes are being developed to visualize the localization of biomolecules within living cells mdpi.commdpi.com. For example, boronate compounds can bind to sialic acids, which are often overexpressed on the surface of cancer cells, enabling selective labeling and imaging of these cells nih.govnih.gov. Novel sensors are being designed with longer emission wavelengths (red-emitting) to avoid interference from cellular autofluorescence and to allow for co-staining with common nuclear stains like DAPI mdpi.com.

Enzyme Inhibition: Boronic acids are known to be potent inhibitors of certain enzymes, particularly serine proteases and β-lactamases mdpi.com. They act as transition-state analogs, forming a reversible covalent bond with the active site serine residue mdpi.com. This has spurred the design of boronic acid-based compounds as potential therapeutic agents.

Bioconjugation and Labeling: The ability of boronic acids to react with diols on proteins and cell surfaces provides a method for bioconjugation and labeling wikipedia.org. This can be used to attach probes, drugs, or other molecules to specific biological targets.

The table below highlights some examples of boronic acid-based fluorescent sensors and their properties.

| Fluorophore | Target Analyte | Sensing Mechanism | Key Feature |

| Anthracene | d-fructose, d-glucose | Photoinduced Electron Transfer (PET) bath.ac.uk | One of the first developed boronic acid sensors nih.gov. |

| Tricarbocyanine | Ribose, Fructose | pH-dependent binding | Longest fluorescent emission reported (820 nm) nih.gov. |

| DAHMI derivative | Boronic acid agents (e.g., BPA) | Reaction with boronic acid | Blue-emitting, used for evaluating BNCT agents mdpi.com. |

| BS-631 | Boronic acid agents (e.g., BPA) | Reaction with boronic acid | Red-emitting (631 nm), allows co-staining with nuclear dyes mdpi.com. |

Future research will likely focus on developing multi-functional boronic acid-based systems that can simultaneously detect, image, and potentially treat diseases at the cellular level.

Q & A

Q. What are the standard synthetic routes for (4-(Isobutylsulfinyl)phenyl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides or triflates react with boronic acids using palladium catalysts (e.g., Pd(OAc)₂) and bases like K₂CO₃ . For derivatives with sulfinyl groups, sequential functionalization is critical: first, introduce the boronic acid moiety via coupling, followed by oxidation of a thioether (-S-) to a sulfinyl (-SO-) group using controlled oxidizing agents (e.g., H₂O₂ or meta-chloroperbenzoic acid) . Optimization involves adjusting solvent polarity (e.g., DMF for sterically hindered substrates), temperature (60–100°C), and catalyst loading (1–5 mol%) to improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, ¹H NMR can confirm sulfinyl group presence via deshielded protons near 2.5–3.5 ppm, while ¹³C NMR identifies boronic acid attachment through quaternary carbon shifts (~135–140 ppm) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), and mass spectrometry (HRMS) validates molecular weight .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (eluent: hexane/ethyl acetate gradients) effectively separates boronic acid derivatives. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases is recommended . Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How does the isobutylsulfinyl group influence the biological activity of boronic acid-based inhibitors (e.g., Autotaxin or tubulin polymerization inhibitors)?

- Methodological Answer : The sulfinyl group enhances target binding via hydrogen bonding and modulates lipophilicity, affecting membrane permeability. For Autotaxin inhibitors, the sulfinyl moiety interacts with catalytic threonine residues, improving IC₅₀ values (e.g., from µM to nM ranges) . In tubulin inhibitors, substituent positioning (para vs. meta) on the phenyl ring alters steric interactions with β-tubulin, impacting polymerization inhibition (IC₅₀ = 21–22 µM for optimized derivatives) . SAR studies should prioritize sulfinyl oxidation state and stereochemistry (R/S configuration) .

Q. What challenges arise in cross-coupling reactions involving sterically hindered this compound derivatives?

- Methodological Answer : Bulky substituents reduce reaction rates due to steric hindrance at the palladium catalyst’s active site. Mitigation strategies include:

Q. How can researchers address discrepancies in catalytic efficiency or yields reported for similar boronic acid derivatives?

- Methodological Answer : Contradictions often stem from subtle differences in:

- Catalyst systems : Compare Pd source (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand ratios .

- Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance solubility of bulky substrates but may deactivate catalysts .

- Substrate purity : Trace moisture or oxygen can degrade boronic acids; rigorous drying (e.g., molecular sieves) and inert atmospheres (N₂/Ar) are critical . Systematic parameter screening (DoE approaches) is advised .

Q. What analytical techniques are suitable for studying the stimuli-responsive behavior of boronic acid derivatives (e.g., H₂O₂ sensing)?

- Methodological Answer : Time-dependent ¹H NMR tracks boronic acid conversion to quinone methides (e.g., peak shifts from 5.10 ppm to 5.20 ppm upon H₂O₂ exposure) . Fluorescence spectroscopy monitors emission quenching (λₑₓ = 400 nm, λₑₘ = 500–600 nm) in probe systems . UV-vis spectroscopy quantifies reaction progress via absorbance changes (e.g., Δλ = 400 → 450 nm) .

Data Interpretation & Contradiction Analysis

Q. Why do some studies report divergent yields for boronic acid derivatives with similar structures?

- Methodological Answer : Key variables include:

- Protecting groups : Transient protection of boronic acids (e.g., as pinacol esters) prevents protodeboronation, improving yields .

- Workup conditions : Acidic or aqueous workups may hydrolyze sensitive sulfinyl groups, necessitating pH control (pH 6–7) .

- Substrate ratios : Excess aryl halide (1.2–1.5 equiv.) compensates for slow kinetics in sterically hindered systems .

Q. How can researchers reconcile conflicting biological activity data for boronic acid-based tubulin inhibitors?

- Methodological Answer : Discrepancies may arise from:

- Cell line variability : Test compounds across multiple lines (e.g., Jurkat vs. B-16) to assess selectivity .

- Assay conditions : Varying ATP concentrations or incubation times affect IC₅₀ readings; standardize protocols (e.g., 48-h incubation) .

- Metabolic stability : Sulfinyl group oxidation in vivo may alter pharmacokinetics; use LC-MS to monitor metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.